![molecular formula C12H10O2S B103286 Methyl 4-(thiophen-2-yl)benzoate CAS No. 17595-86-7](/img/structure/B103286.png)
Methyl 4-(thiophen-2-yl)benzoate
Overview
Description
Methyl 4-(thiophen-2-yl)benzoate is a biochemical compound used in proteomics research . It has a molecular formula of C12H10O2S and a molecular weight of 218.3 .
Molecular Structure Analysis
The molecular structure of Methyl 4-(thiophen-2-yl)benzoate is represented by the InChI code1S/C12H10O2S/c1-14-12(13)10-6-4-9(5-7-10)11-3-2-8-15-11/h2-8H,1H3
. This indicates the presence of 12 carbon atoms, 10 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom in the molecule . Physical And Chemical Properties Analysis
Methyl 4-(thiophen-2-yl)benzoate has a molecular weight of 218.27 g/mol . It has a computed XLogP3 value of 3.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is solid in physical form .Scientific Research Applications
Organic Electronics and Semiconductors
Field:
Organic electronics and semiconductor materials.
Summary:
Methyl 4-(thiophen-2-yl)benzoate is utilized in the development of organic semiconductors. These materials play a crucial role in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s π-conjugated structure allows it to participate in charge transport, making it suitable for use in electronic devices.
Methods and Experimental Procedures:
Researchers synthesize Methyl 4-(thiophen-2-yl)benzoate using established organic synthesis techniques. Common methods include esterification reactions between 4-(thiophen-2-yl)benzoic acid and methanol. Purification methods, such as recrystallization or column chromatography, ensure high purity.
Results and Outcomes:
The compound’s incorporation into organic semiconductors enhances charge mobility, leading to improved device performance. Researchers have reported increased carrier mobility in OFETs and efficient electroluminescence in OLEDs when using Methyl 4-(thiophen-2-yl)benzoate-based materials .
Corrosion Inhibitors
Field:
Materials science and corrosion prevention.
Summary:
Thiophene derivatives, including Methyl 4-(thiophen-2-yl)benzoate, find applications as corrosion inhibitors. These compounds protect metal surfaces from degradation caused by environmental factors, such as moisture and aggressive chemicals.
Methods and Experimental Procedures:
Researchers evaluate the inhibitory properties of Methyl 4-(thiophen-2-yl)benzoate by exposing metal samples (e.g., steel, aluminum) to corrosive environments. Techniques include electrochemical measurements, weight loss analysis, and surface characterization.
Results and Outcomes:
Methyl 4-(thiophen-2-yl)benzoate demonstrates promising corrosion inhibition properties. It forms a protective film on metal surfaces, reducing the rate of corrosion. Researchers quantify inhibition efficiency and compare it with other corrosion inhibitors .
Antioxidant and Antimicrobial Properties
Field:
Biochemistry and pharmacology.
Summary:
Methyl 4-(thiophen-2-yl)benzoate exhibits antioxidant and antimicrobial activities. These properties make it relevant for potential therapeutic applications.
Methods and Experimental Procedures:
In vitro assays assess the compound’s ability to scavenge free radicals (e.g., 2,2-diphenyl-1-picrylhydrazyl, DPPH). Researchers also evaluate its antimicrobial effects against bacteria (e.g., Bacillus subtilis, Escherichia coli) and fungi (e.g., Aspergillus niger, Penicillium rubrum).
Results and Outcomes:
Methyl 4-(thiophen-2-yl)benzoate demonstrates significant DPPH radical scavenging activity. Additionally, it exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains .
Synthesis of Bioactive Compounds
Field:
Medicinal chemistry and drug development.
Summary:
Methyl 4-(thiophen-2-yl)benzoate serves as a precursor in the synthesis of bioactive molecules. Researchers use it to create derivatives with potential therapeutic applications.
Methods and Experimental Procedures:
Chemists employ Methyl 4-(thiophen-2-yl)benzoate as a starting material in various synthetic routes. For instance, it participates in reactions to form anti-cancer agents and anti-atherosclerotic compounds.
Results and Outcomes:
The compound’s versatility allows researchers to access diverse bioactive scaffolds. By modifying its structure, they can explore new drug candidates .
Safety And Hazards
properties
IUPAC Name |
methyl 4-thiophen-2-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-12(13)10-6-4-9(5-7-10)11-3-2-8-15-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKUJLJBJZNZIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395190 | |
Record name | Methyl 4-(thiophen-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(thiophen-2-yl)benzoate | |
CAS RN |
17595-86-7 | |
Record name | Methyl 4-(thiophen-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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